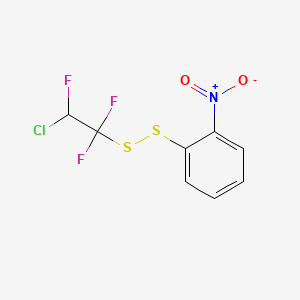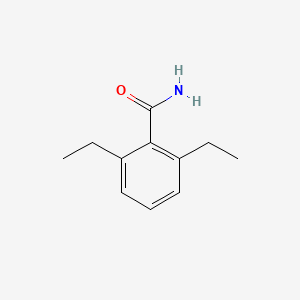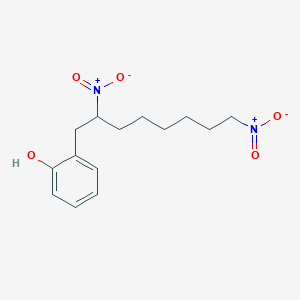
3,6-Dichloro-2-methoxyphenoxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dichloro-2-methoxyphenoxyacetic acid is a chemical compound known for its applications in various fields, particularly in agriculture as a herbicide. It is a chlorinated derivative of o-anisic acid and is commonly used to control broadleaf weeds in crop fields. The compound is known for its high efficacy and selective action against unwanted vegetation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-methoxyphenoxyacetic acid typically involves the diazotization of 2,5-dichloroaniline followed by a reaction with nitrosylsulfuric acid. This process yields 3,6-dichloro-2-methoxybenzoic acid, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The process often includes steps such as chlorination, methylation, and carboxylation, followed by purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dichloro-2-methoxyphenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chlorinated groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenoxyacetic acids.
Wissenschaftliche Forschungsanwendungen
3,6-Dichloro-2-methoxyphenoxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to plant physiology and herbicide resistance.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the formulation of herbicides and other agrochemicals
Wirkmechanismus
The compound exerts its effects primarily through its action as a herbicide. It mimics the plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dichloro-2-methoxybenzoic acid: A closely related compound with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with a similar mode of action.
3,6-Dichloro-2-phenoxybenzoic acid: Shares structural similarities and is used in similar applications
Uniqueness
3,6-Dichloro-2-methoxyphenoxyacetic acid is unique due to its specific chlorination pattern and methoxy group, which confer distinct chemical properties and biological activity. Its selective action against broadleaf weeds and its effectiveness at low concentrations make it a valuable tool in agriculture.
Eigenschaften
CAS-Nummer |
21813-93-4 |
|---|---|
Molekularformel |
C9H8Cl2O4 |
Molekulargewicht |
251.06 g/mol |
IUPAC-Name |
2-(3,6-dichloro-2-methoxyphenoxy)acetic acid |
InChI |
InChI=1S/C9H8Cl2O4/c1-14-8-5(10)2-3-6(11)9(8)15-4-7(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChI-Schlüssel |
NYWATYIKXHENNE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1OCC(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Prop-2-enyl-3-[3-[4-[3-(prop-2-enylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea](/img/structure/B12646539.png)




![barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12646560.png)
![N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide]](/img/structure/B12646571.png)


